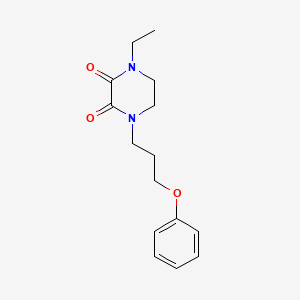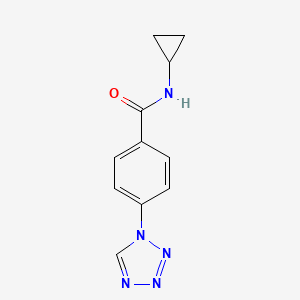
1-ethyl-4-(3-phenoxypropyl)-2,3-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-4-(3-phenoxypropyl)-2,3-piperazinedione is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as Etazolate and has been studied for its potential therapeutic effects. In
Mecanismo De Acción
The exact mechanism of action of Etazolate is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This leads to an increase in the activity of the GABAergic system, which is responsible for regulating anxiety and depression.
Biochemical and Physiological Effects
Etazolate has been shown to have anxiolytic and anti-depressant effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Etazolate in lab experiments is its specificity for the GABA-A receptor. This makes it a useful tool for studying the GABAergic system. However, one limitation is that it has not been extensively studied in humans, so its effects in humans are not fully understood.
Direcciones Futuras
There are several future directions for research on Etazolate. One area of research could be to further investigate its potential therapeutic effects in Alzheimer's disease. Additionally, more research is needed to understand its mechanism of action and its effects in humans. Another area of research could be to explore its potential use in other neurological conditions, such as epilepsy and Parkinson's disease.
Conclusion
In conclusion, Etazolate is a chemical compound that has been studied for its potential therapeutic effects. It is synthesized using a multi-step process and has been shown to have anxiolytic and anti-depressant effects in animal models. Its mechanism of action is believed to involve positive allosteric modulation of the GABA-A receptor. Etazolate has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
Etazolate can be synthesized using a multi-step process. The first step involves the reaction of ethyl acetoacetate with hydrazine hydrate to form ethyl 2-hydrazinyl-2-oxoacetate. The second step involves the reaction of the ethyl 2-hydrazinyl-2-oxoacetate with 3-phenoxypropyl bromide to form ethyl 4-(3-phenoxypropyl)-2-hydrazinyl-2-oxobutanoate. The final step involves the cyclization of the ethyl 4-(3-phenoxypropyl)-2-hydrazinyl-2-oxobutanoate to form 1-ethyl-4-(3-phenoxypropyl)-2,3-piperazinedione.
Aplicaciones Científicas De Investigación
Etazolate has been studied for its potential therapeutic effects in various conditions. It has been shown to have anxiolytic and anti-depressant effects in animal models. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Propiedades
IUPAC Name |
1-ethyl-4-(3-phenoxypropyl)piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-16-10-11-17(15(19)14(16)18)9-6-12-20-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHPDNWKWJCNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-(3-phenoxypropyl)-2,3-piperazinedione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6006365.png)
![(1-{[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6006375.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-fluorophenyl)ethyl]-5-methoxybenzamide](/img/structure/B6006381.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B6006383.png)
![7-(2,3-difluorobenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6006388.png)
![7-(2,3-difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6006410.png)
![9-cyclopropyl-7-(difluoromethyl)-2-[1-(methylsulfonyl)-4-piperidinyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6006419.png)

![N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6006431.png)

![N-1,3-benzodioxol-5-yl-1-[(5-methyl-2-thienyl)methyl]-3-piperidinamine](/img/structure/B6006445.png)
![[1-({1-[3-(methylthio)butyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B6006453.png)
![2-[(2,3-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B6006454.png)
![4-(3-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B6006457.png)